(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC17985806
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
![(4-Hydroxybenzo[d][1,3]dioxol-5-yl)(pyrrolidin-1-yl)methanone -](/images/structure/VC17985806.png)
Specification
Molecular Formula | C12H13NO4 |
---|---|
Molecular Weight | 235.24 g/mol |
IUPAC Name | (4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C12H13NO4/c14-10-8(12(15)13-5-1-2-6-13)3-4-9-11(10)17-7-16-9/h3-4,14H,1-2,5-7H2 |
Standard InChI Key | FYBQMWBMMRJJHG-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O |
Introduction
Molecular Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is (4-hydroxy-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone, reflecting its benzodioxole core substituted with a hydroxyl group at position 4 and a pyrrolidine-linked ketone at position 5 . The molecular formula C₁₂H₁₃NO₄ corresponds to a molar mass of 235.24 g/mol, as confirmed by multiple sources .
The structure comprises a benzo[d] dioxole ring system fused to a hydroxyl group and a pyrrolidinylmethanone moiety. The canonical SMILES notation C1CCN(C1)C(=O)C2=C(C3=C(C=C2)OCO3)O illustrates the connectivity, with the pyrrolidine nitrogen bonded to the carbonyl carbon, which is adjacent to the benzodioxole ring .
Key Structural Descriptors:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₄ | |
Molecular Weight | 235.24 g/mol | |
InChI Key | FYBQMWBMMRJJHG-UHFFFAOYSA-N |
Synthesis and Molecular Characterization
Synthetic Routes
While explicit synthetic protocols remain undisclosed in public literature, the compound’s structure suggests plausible pathways:
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Friedel-Crafts Acylation: Acylation of 4-hydroxybenzo[d] dioxole with pyrrolidine carbonyl chloride under Lewis acid catalysis.
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Nucleophilic Substitution: Coupling of a pre-formed benzodioxole carbonyl chloride with pyrrolidine.
The absence of reported melting or boiling points implies challenges in purification or instability under standard conditions.
Spectroscopic Data
No experimental NMR or IR spectra are publicly available. Computational predictions using tools like PubChem’s 3D conformer models could aid in structural validation.
Property | Status | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Density | Not reported | |
Solubility | Not reported | |
LogP (Partition Coeff.) | Not calculated | – |
The compound’s hydroxyl group and polar carbonyl suggest moderate solubility in polar organic solvents (e.g., DMSO, ethanol), though experimental confirmation is lacking .
Area | Objectives |
---|---|
Synthesis | Develop reproducible, high-yield routes |
Characterization | Obtain NMR, XRD, and thermal stability data |
Biological Screening | Evaluate antimicrobial, anticancer activity |
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